molecular formula C19H32O8 B12870054 Ascleposide E

Ascleposide E

Cat. No.: B12870054
M. Wt: 388.5 g/mol
InChI Key: FUGMJWOONJABQQ-QUQGRMMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ascleposide E involves several steps, starting with the extraction of the compound from the roots of Aucklandia lappa Decne. The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The synthetic route typically involves the use of chromatography techniques to purify the compound to a high degree of purity (≥98%) .

Industrial Production Methods

Industrial production of this compound is primarily focused on extraction from natural sources due to the complexity of its chemical structure. The roots of Aucklandia lappa Decne are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ascleposide E undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Ascleposide E is unique among sesquiterpene lactones due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its dual mechanism of action involving both cyclin B1/CDK1 inhibition and Na+/K±ATPase internalization, making it a promising candidate for further research and development in cancer therapy .

Biological Activity

Ascleposide E is a natural compound classified as a sesquiterpene lactone, primarily derived from the Calotropis gigantea plant. Its biological activities have garnered significant attention in recent years, particularly for its potential therapeutic applications in cancer treatment and other health conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

This compound exhibits various biological activities, particularly in the context of cancer cell proliferation and apoptosis. The compound primarily acts through the inhibition of the Na+/K+-ATPase enzyme, which plays a critical role in regulating cellular ion homeostasis. This inhibition leads to several downstream effects:

  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G2/M phase by inhibiting the Cyclin B1/Cyclin-dependent kinase 1 (CDK1) complex. Molecular docking studies indicate a strong binding affinity of -7.1 kcal/mol with CDK1, suggesting significant interaction that could inhibit its activity .
  • Induction of Apoptosis : The compound promotes apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins like Bak. This shift in protein expression leads to mitochondrial membrane damage and activation of caspases, which are crucial for the apoptotic process .
  • Reactive Oxygen Species (ROS) Production : this compound induces ROS production, which is implicated in triggering apoptotic pathways in cancer cells .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties across various cancer cell lines. Notably, it has shown efficacy against human castration-resistant prostate cancer (CRPC) cells, such as PC-3 and DU-145. The compound's ability to alter cell cycle dynamics and promote apoptosis positions it as a potential candidate for cancer therapy .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions of this compound with key proteins involved in cancer progression:

Protein Target Binding Affinity (kcal/mol) Inhibition Constant (µM)
CDK1-7.15.9
Cyclin B1-7.15.9

These findings suggest that this compound could serve as a lead compound for developing novel G2/M phase inhibitors .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : In vitro experiments have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, supporting its potential as an anticancer agent .
  • Combination Therapies : Research has explored the synergistic effects of this compound when combined with other chemotherapeutic agents. For instance, combining it with sorafenib showed enhanced apoptotic effects in HepG2 cells, indicating potential for combination therapy approaches in oncology .
  • Toxicological Studies : While this compound shows promise as an anticancer agent, its safety profile is crucial for clinical applications. Studies examining its toxicity have indicated manageable safety levels at therapeutic doses, although further research is necessary to fully understand its pharmacokinetics and long-term effects .

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

4-[(1S,3S,5R,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one

InChI

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1

InChI Key

FUGMJWOONJABQQ-QUQGRMMRSA-N

Isomeric SMILES

CC(=O)CC[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

Canonical SMILES

CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

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